molecular formula C14H17N9O B2877635 1-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 2034370-00-6

1-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2877635
CAS No.: 2034370-00-6
M. Wt: 327.352
InChI Key: BMFYOHLHQWWOCY-UHFFFAOYSA-N
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Description

1-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide is a highly specialized compound notable for its unique structure and potential applications across various scientific disciplines. This compound is characterized by a triazole and pyrrolidine moiety, which are often associated with significant biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, generally starting with readily available precursors. One synthetic route might include the following stages:

  • Formation of the triazole ring: : This can be achieved via a cycloaddition reaction involving azides and alkynes.

  • Incorporation of the pyrrolidine ring: : Utilizing nucleophilic substitution reactions where pyrrolidine substitutes a leaving group in the precursor compound.

  • Functionalization: : Various functional groups are introduced to complete the compound, typically involving reagents like amides or carbonyl compounds.

Industrial Production Methods

On an industrial scale, the production of 1-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide would likely employ automated batch reactors to ensure precision and efficiency. Optimal reaction conditions such as temperature, pressure, and solvent choices are meticulously controlled to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo several types of chemical reactions:

  • Oxidation: : Potentially altering the functional groups attached to the core structure.

  • Reduction: : Modifying the electronic properties and potentially the bioactivity.

  • Substitution: : With various nucleophiles or electrophiles, leading to a broad range of derivatives.

Common Reagents and Conditions

Typical reagents include strong oxidizing agents like potassium permanganate for oxidation reactions, and hydrogen gas in the presence of a palladium catalyst for reductions. Substitution reactions might involve alkyl halides, amines, or other reactive groups under conditions such as reflux in appropriate solvents.

Major Products

The products formed from these reactions can vary widely but might include:

  • Oxidized derivatives: : With enhanced or reduced biological activities.

  • Reduced analogs: : With different pharmacokinetics properties.

  • Substitution products: : Tailored for specific targets or enhanced solubility.

Scientific Research Applications

1-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide is versatile in its applications:

  • Chemistry: : Used as a building block for more complex molecules in organic synthesis.

  • Biology: : Potential use as a probe for studying biological pathways.

  • Medicine: : Investigated for its potential as a pharmaceutical agent, possibly as an anti-cancer or anti-microbial compound.

  • Industry: : Could be utilized in material science for the creation of novel materials with unique properties.

Mechanism of Action

The exact mechanism of action can depend on its specific application, but in a biological context, it often involves:

  • Interaction with enzymes: : Potentially inhibiting or modulating their activity.

  • Binding to DNA or RNA: : Affecting gene expression or protein synthesis.

  • Pathway involvement: : Interacting with specific signaling pathways to alter cellular responses.

Comparison with Similar Compounds

When compared with other compounds featuring the triazole or pyrrolidine groups, 1-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide stands out due to its combined structural motifs. Similar compounds might include:

  • 1H-1,2,3-triazole derivatives: : Known for their stability and biological activity.

  • Pyrrolidine-based compounds: : Often associated with diverse pharmacological properties.

The uniqueness of this compound lies in its hybrid structure, offering a dual approach in its potential interactions and applications.

Properties

IUPAC Name

1-methyl-N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N9O/c1-21-9-10(16-20-21)14(24)15-8-13-18-17-11-4-5-12(19-23(11)13)22-6-2-3-7-22/h4-5,9H,2-3,6-8H2,1H3,(H,15,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMFYOHLHQWWOCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)NCC2=NN=C3N2N=C(C=C3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N9O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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